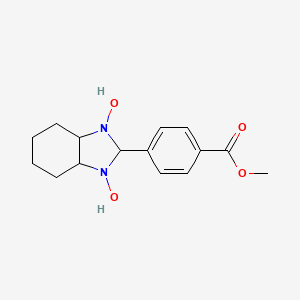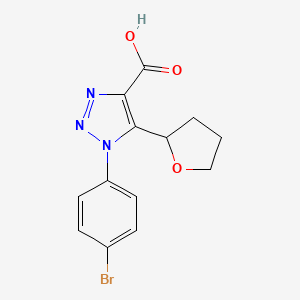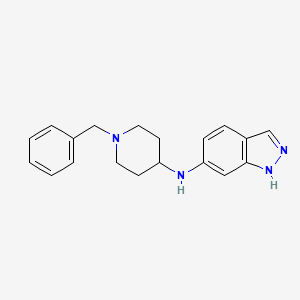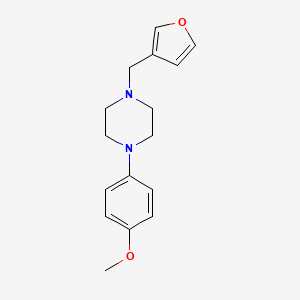![molecular formula C16H23N3O B5183645 N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first identified in the 1980s as a potent inducer of cytokines, which are proteins that play a critical role in the immune system's response to cancer cells. Since then, DMXAA has been shown to have a range of biological effects that make it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is not fully understood, but it is thought to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system and is responsible for the production of cytokines in response to viral and bacterial infections. N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to activate the STING pathway in tumor cells, leading to the production of cytokines and the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has a range of biochemical and physiological effects that make it a promising candidate for cancer therapy. It has been shown to induce the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which play critical roles in the immune system's response to cancer cells. N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine also inhibits angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to activate immune cells, including natural killer cells and T cells, which can help to eliminate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is that it has been extensively studied in preclinical models, making it a well-characterized compound for scientific research. It has also been shown to have a broad spectrum of antitumor activity, making it a promising candidate for the treatment of multiple cancer types. However, there are also some limitations to the use of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine in lab experiments. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to have some toxic effects in animal models, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine. One area of research is the optimization of its synthesis and purification methods to improve yield and purity. Another area of research is the development of new formulations of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine that can enhance its pharmacokinetic properties and reduce its toxicity. Additionally, there is ongoing research to better understand the mechanism of action of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine and to identify biomarkers that can predict patient response to treatment. Finally, there is interest in exploring the potential of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anticancer activity.
Métodos De Síntesis
The synthesis of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with N,N-diethylaminoethanol to form the intermediate 2-(diethylamino)-1-(pyridin-2-yl)ethanol. This intermediate is then reacted with 5-methylfurfurylamine to form the final product, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine. The synthesis of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been optimized over the years to improve yield and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been extensively studied for its potential use as an anticancer agent. It has been shown to have a range of biological effects that make it a promising candidate for cancer therapy, including the induction of cytokines, inhibition of angiogenesis, and activation of immune cells. In preclinical studies, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has demonstrated potent antitumor activity against a range of cancer types, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N,N-diethyl-3-[[(5-methylfuran-2-yl)methylamino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-19(5-2)16-14(7-6-10-18-16)11-17-12-15-9-8-13(3)20-15/h6-10,17H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWXJJWGTZLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-[[(5-methylfuran-2-yl)methylamino]methyl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)


![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)



![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)